molecular formula C14H24BrN3O B12949674 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-47-1

2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12949674
CAS No.: 88723-47-1
M. Wt: 330.26 g/mol
InChI Key: RETINKNWMVAPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Identity

The systematic IUPAC name This compound delineates its molecular architecture with precision. The core structure consists of a five-membered imidazole ring (1H-imidazole) substituted at position 2 with a nonylamino group (-NH-C~9~H~19~) and at position 5 with a bromoacetyl moiety (-CO-CH~2~Br). The molecular formula is C~14~H~23~BrN~3~O , with a molecular weight of 329.26 g/mol (calculated from PubChem data).

The SMILES notation BrC(=O)Cn1c(ncc1NCCCCCCCCC)N encodes the connectivity: a brominated ketone (BrC=O) attached to a methylene group (CH~2~) linked to the imidazole’s nitrogen at position 1. The nonylamino group branches from position 2, introducing a hydrophobic nine-carbon chain. This structural hybrid merges the electron-rich imidazole ring with electrophilic (bromoacetone) and lipophilic (nonyl) domains, enabling diverse reactivity and solubility profiles.

Key synonyms include:

  • 2-Bromo-1-(2-nonylaminoimidazol-5-yl)ethanone
  • 5-(Bromoacetyl)-2-nonylaminoimidazole

Historical Context in Heterocyclic Chemistry

Imidazole derivatives have been pivotal in organic synthesis since the 19th century, with Arthur Rudolf Hantzsch’s seminal work on heterocycles laying the groundwork for modern developments. The bromoacetyl-imidazole scaffold emerged in the late 20th century as a versatile intermediate for nucleophilic substitution reactions, leveraging the bromide’s leaving-group potential and the ketone’s electrophilicity.

The incorporation of alkylamino side chains, such as nonylamino, reflects a broader trend in medicinal chemistry to enhance membrane permeability and target affinity. For example, antifungal azoles like ketoconazole employ hydrophobic tails to interact with fungal cell membranes. The nonyl group in this compound likely serves a similar purpose, though its specific applications remain exploratory.

Significance of Imidazole Core Modifications

Modifications to the imidazole core profoundly influence electronic, steric, and solubility properties:

  • Bromoacetone Substituent : The bromine atom at the acetyl group facilitates nucleophilic aromatic substitution or Suzuki coupling, enabling conjugation with biomolecules or polymers.
  • Nonylamino Side Chain : The nine-carbon chain enhances lipophilicity,

Properties

CAS No.

88723-47-1

Molecular Formula

C14H24BrN3O

Molecular Weight

330.26 g/mol

IUPAC Name

2-bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C14H24BrN3O/c1-2-3-4-5-6-7-8-9-16-14-17-11-12(18-14)13(19)10-15/h11H,2-10H2,1H3,(H2,16,17,18)

InChI Key

RETINKNWMVAPAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC1=NC=C(N1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-ethanone with a nonylamine derivative and an imidazole precursor. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the desired product. For example, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can be used to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.

    Condensation Reactions: The compound can form larger molecules through condensation with other reactants.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted imidazole derivatives, while oxidation reactions could produce imidazole N-oxides.

Scientific Research Applications

2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nonylamino group can interact with lipid membranes, potentially disrupting cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one (Compound 79, )

  • Structure : Features a 4-bromophenyl group and a 2-methyl-5-nitroimidazole substituent.
  • Synthesis : Prepared via nucleophilic substitution between 2-methyl-5-nitro-1H-imidazole and 2-bromo-1-(4-bromophenyl)ethan-1-one in MeCN with K₂CO₃/TBAB .
  • The absence of an aminoalkyl chain reduces lipophilicity, which may limit bioavailability.

2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethan-1-one (Compound 3, )

  • Structure : Contains a benzimidazole core instead of a simple imidazole.
  • Synthesis : Derived from benzimidazole precursors using bromoacetyl bromide .
  • Comparison: The benzimidazole ring system confers aromaticity and rigidity, which may stabilize the molecule in biological environments.

2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethan-1-one (Compound 64, )

  • Structure : Substitutes imidazole with a thiazole ring and methyl groups at the 2- and 4-positions.
  • Synthesis : Synthesized via bromoacetylation of 2,4-dimethylthiazole .
  • This structural variation may alter biological target specificity compared to imidazole-based analogues.

Antimicrobial Activity

  • Schiff’s Base Derivative 78 () : Exhibited potent activity against E. coli (MIC = 7.1 µM), comparable to kanamycin B (6.5 µM). The nitroimidazole moiety likely contributes to this activity via redox cycling and DNA damage .

Kinase Inhibition Potential

  • Aminothiazole Derivatives (): Bromoacetyl-containing compounds like 63 and 64 were used as intermediates in kinase inhibitor synthesis. Their reactivity with cysteine residues in kinase active sites is well-documented .
  • Target Compound: The imidazole core and nonylamino group could enable dual interactions with kinase ATP-binding pockets and allosteric sites, though experimental validation is required.

Physicochemical Properties

Property Target Compound Compound 79 () Compound 3 ()
Molecular Weight ~340.3 g/mol (estimated) 383.1 g/mol 267.1 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.2
Reactivity Electrophilic bromoacetyl Nitro group enhances reactivity Less reactive benzimidazole

Key Research Findings and Gaps

Synthetic Versatility : Bromoacetyl-imidazole derivatives are valuable intermediates for constructing heterocyclic hybrids, as demonstrated in the synthesis of Schiff’s base antimicrobials and kinase inhibitors .

Structural Optimization: The nonylamino substituent in the target compound may address solubility limitations observed in nitro- or benzimidazole-based analogues.

Data Gaps: Direct biological activity data (e.g., MIC, IC₅₀) for 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one are absent in the literature, highlighting a need for targeted assays.

Biological Activity

2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound notable for its unique structural features, including a bromine atom and an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

The molecular formula of this compound is C12H18BrN3O, with a molecular weight of approximately 293.19 g/mol. The presence of the nonylamino group enhances its solubility and interaction with biological systems, making it a candidate for various pharmacological studies.

PropertyValue
Molecular Formula C12H18BrN3O
Molecular Weight 293.19 g/mol
CAS Number Not specified
IUPAC Name 2-bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone

Research indicates that this compound may function as an inhibitor of specific enzymes involved in cellular processes such as proliferation and apoptosis. The compound's mechanism of action likely involves modulation of signaling pathways that regulate cell growth and survival. Preliminary studies suggest that it may exhibit anticancer properties by interfering with the activity of key enzymes, thereby affecting tumor cell viability and inducing apoptosis.

Anticancer Effects

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through the following mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes that are crucial for tumor growth.
  • Apoptosis Induction : It triggers programmed cell death in cancer cells, reducing tumor size and growth rates.

Interaction Studies

Interaction studies reveal that this compound binds to specific molecular targets within cells, leading to alterations in biochemical pathways. These interactions can significantly impact cellular signaling networks, ultimately influencing cell fate decisions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Breast Cancer Cells : In vitro tests demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The study attributed this effect to the compound's ability to induce apoptosis through caspase activation.
  • Lung Cancer Model : Another study utilized a xenograft model to assess the compound's effects on lung cancer growth. Results indicated a marked decrease in tumor volume when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent .

Comparative Analysis

To better understand its biological activity, a comparative analysis was conducted against structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-(2-(diethylamino)-1H-imidazol-4-yl)ethanoneLacks bromine; features diethylamino groupDifferent chemical reactivity
2-Chloro-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanoneContains chlorine instead of bromineVarying biological activity due to chlorine
2-Iodo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanoneIodine substitution affects reactivityPotentially unique biological properties

The presence of bromine in this compound is crucial as it enhances reactivity compared to its analogs, making it a valuable candidate for further medicinal chemistry research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.